2-Bromo-3-isopropylthiophene
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Overview
Description
2-Bromo-3-isopropylthiophene is a heterocyclic compound with the molecular formula C7H9BrS. It is a derivative of thiophene, which is a five-membered ring containing one sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-isopropylthiophene typically involves the bromination of 3-isopropylthiophene. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the 2-position of the thiophene ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent, to achieve high yield and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-isopropylthiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through reactions like Suzuki-Miyaura coupling, where boron reagents are commonly used.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, although these reactions are less common for this particular compound.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions to replace the bromine atom with various substituents.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the thiophene ring.
Major Products Formed
Scientific Research Applications
2-Bromo-3-isopropylthiophene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Thiophene derivatives exhibit various pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-Bromo-3-isopropylthiophene largely depends on its application. In organic synthesis, it acts as an intermediate that undergoes various chemical transformations. In material science, its electronic properties are exploited to enhance the performance of electronic devices .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-methoxythiophene
- 2-Bromo-3,3,3-trifluoropropene
- 3-Isopropylthiophene
Uniqueness
2-Bromo-3-isopropylthiophene is unique due to the presence of both a bromine atom and an isopropyl group on the thiophene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and material science .
Properties
Molecular Formula |
C7H9BrS |
---|---|
Molecular Weight |
205.12 g/mol |
IUPAC Name |
2-bromo-3-propan-2-ylthiophene |
InChI |
InChI=1S/C7H9BrS/c1-5(2)6-3-4-9-7(6)8/h3-5H,1-2H3 |
InChI Key |
JUSFRBLUYBCCOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(SC=C1)Br |
Origin of Product |
United States |
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